molecular formula C13H20N2O B1426417 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline CAS No. 1247834-10-1

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B1426417
CAS No.: 1247834-10-1
M. Wt: 220.31 g/mol
InChI Key: YLHBEZCQRXWMKK-UHFFFAOYSA-N
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Description

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by the presence of a pyrrolidine ring, an aniline group, and an ethoxy linkage. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-chloroaniline with 3-methylpyrrolidine in the presence of a base, followed by the introduction of an ethoxy group. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aniline group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Used as a reagent in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline
  • 4-[2-(2-Methylpyrrolidin-1-yl)ethoxy]aniline
  • 4-[2-(3-Ethylpyrrolidin-1-yl)ethoxy]aniline

Uniqueness

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is unique due to the presence of the 3-methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

4-[2-(3-methylpyrrolidin-1-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHBEZCQRXWMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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